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Compound of Interest |

(2-Methoxy-phenoxy)-acety!
Compound Name:
chloride
CAS No.: 40926-73-6
Cat. No.: B1351533

CAS Number: 1840-05-7 Synonyms: Guaiacol acetyl chloride; 2-(2-Methoxyphenoxy)acetyl
chloride Chemical Formula: CoHeCIO3 Molecular Weight: 200.62 g/mol

Executive Summary

(2-Methoxy-phenoxy)-acetyl chloride is a high-reactivity acylating agent derived from
guaiacol (2-methoxyphenol). In pharmaceutical synthesis, it serves as a critical pharmacophore
building block, primarily used to introduce the (2-methoxyphenoxy)methylcarbonyl moiety.[1]
This structural motif is intrinsic to the lipophilic binding domains of various adrenergic receptor
antagonists (e.g., Carvedilol analogs), antipsychotics, and novel antimicrobial agents.[1]

Its utility spans three primary domains:

e Medicinal Chemistry (SAR Studies): Synthesis of amide bioisosteres of phenoxy-
alkylamines.

» Impurity Profiling: Preparation of reference standards for "amide-bridged" impurities in the
manufacturing of drugs like Carvedilol.

 Library Synthesis: Late-stage functionalization of amine-bearing scaffolds to enhance
lipophilicity and metabolic stability.
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Core Pharmaceutical Applications
Synthesis of Adrenergic Receptor Antagonist Analogs

The 2-methoxyphenoxy talil is a privileged structure in

- and

-adrenergic blockers (e.g., Carvedilol, WB-4101 analogs). While commercial routes often
employ epoxide opening, the acid chloride allows for the synthesis of amide analogs
(bioisosteres) or serves as a precursor to the ethylamine chain via reduction.[1]

o Application: Researchers use this reagent to synthesize "amide-linked" congeners of WB-
4101 to study the effect of rigidifying the linker chain on receptor binding affinity (

).

e Mechanism: The acid chloride reacts with a secondary amine (e.g., a piperazine or
benzodioxane derivative) to form an amide, which can either be tested directly or reduced
(using LiAlH4 or BH3) to the corresponding secondary amine.[1]

Impurity Synthesis for Quality Control
In the industrial synthesis of Carvedilol, the formation of amide byproducts is a potential critical

quality attribute (CQA).[1]

e Scenario: During the oxidation of precursors or side reactions involving acetic acid
derivatives, "amide-bridged" impurities may form.

» Role: (2-Methoxy-phenoxy)-acetyl chloride is used to intentionally synthesize these
specific impurities (e.g., N-[2-(2-methoxyphenoxy)ethyl]lacetamides) to serve as HPLC
reference standards, ensuring regulatory compliance (ICH Q3A/B).

Development of Antimicrobial & Antitubercular Agents

Recent studies utilize this reagent to append the guaiacol moiety to heterocyclic cores (e.qg.,
1,3,4-oxadiazoles, pyrazoles).[1]

« Rationale: The (2-methoxyphenoxy)acetyl group enhances membrane permeability
(lipophilicity) and provides a hydrogen-bond acceptor site (methoxy oxygen), improving the
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molecule's docking into bacterial enzyme pockets (e.g., Enoyl-ACP reductase).[1]

Synthetic Pathways & Visualization[2]

The following diagram illustrates the divergent synthesis pathways starting from (2-Methoxy-
phenoxy)-acetyl chloride.

Alcohols/Phenols

- Key Transformation
Primary/Secondary

1

1

1

. 1
Amines :
1

1

Reduction
LiAIH4 / BH3]

+ Amine / Et3N
(Nu-Acyl Subst.

Phenoxy-Ethylamines
(Carvedilol/WB-4101 Pharmacophore)

Amide Intermediate
(Bioactive Scaffold)

Purification

_______________________________________________________

(2-Methoxy-phenoxy)-acetyl Chloride

-05- ~ _ __ t+Alcohol / Pyridine
(CAS 1840-05-7) “‘---————y——__> Ester Prodrugs

(Guaifenesin analogs)

HPLC Reference
Standards

Click to download full resolution via product page

Figure 1:Divergent synthetic utility showing the conversion of the acid chloride into amides (for
SAR or reduction to amines) and esters.

Detailed Experimental Protocols
Protocol A: Synthesis of N-Substituted (2-
Methoxyphenoxy)acetamides

Context: This protocol is optimized for coupling the acid chloride with heterocyclic amines (e.qg.,
aminopyrazoles or piperazines) to create bioactive libraries.

Reagents:
» (2-Methoxy-phenoxy)-acetyl chloride (1.1 equiv)
e Amine substrate (1.0 equiv)[1][2]

 Triethylamine (EtsN) or DIPEA (1.5 equiv)[1]
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e Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the
Amine substrate (1.0 mmol) in anhydrous DCM (10 mL).

Base Addition: Add Triethylamine (1.5 mmol) and cool the solution to 0°C using an ice bath.
Causality: Cooling prevents exotherms that could degrade the acid chloride or cause bis-
acylation.

Acylation: Dissolve (2-Methoxy-phenoxy)-acetyl chloride (1.1 mmol) in DCM (2 mL) and
add it dropwise to the reaction mixture over 15 minutes.

o Observation: White precipitate (EtsN[1]-HCI) will form immediately.[1]

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (EtOAc/Hexane) until the starting amine is consumed.[1]

Workup:
o Quench with saturated NaHCOs solution (10 mL).

o Extract the organic layer and wash with 1N HCI (to remove unreacted amine) followed by
Brine.[1]

o Dry over anhydrous Na=SO4 and concentrate in vacuo.

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel,
MeOH/DCM gradient).

Protocol B: Reduction to 2-(2-
Methoxyphenoxy)ethylamines

Context: Converting the amide linkage into an ethylamine linkage, mimicking the structure of
drugs like WB-4101.

Reagents:
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o Amide intermediate (from Protocol A)

e Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)[1]
o Tetrahydrofuran (THF) (anhydrous)[1]
Methodology:

e Setup: Place LiAlH4 (2.5 mmol) in a dry 2-neck flask under Argon. Add anhydrous THF (15
mL) and cool to 0°C.

o Addition: Dissolve the Amide intermediate (1.0 mmol) in THF (5 mL) and add dropwise.

o Reflux: Heat the mixture to reflux (66°C) for 12—16 hours. Causality: Amide reduction
requires high energy to cleave the C=0 bond.

e Quench (Fieser Method): Cool to 0°C. Carefully add:

o mL Water (
= grams of LiAlHa used)[1]
o mL 15% NaOH][1]

o mL Water[1]

« |solation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the
secondary amine.

Process Safety & Handling
Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator.[1]

o Moisture Sensitivity: This reagent hydrolyzes rapidly in moist air to form HCI gas and (2-
methoxyphenoxy)acetic acid.

o Control: Store under inert gas (Nitrogen/Argon) at 2—8°C. Always handle in a fume hood.

[1]
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e Quenching Spills: Do not use water directly. Absorb with dry sand or vermiculite, then
neutralize with dilute sodium carbonate solution.[1]

o Incompatibility: Reacts violently with strong bases, alcohols, and oxidizers.[1]

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

Verify reagent quality. If liquid

is cloudy or has white solids,
Low Yield (Amidation) Hydrolysis of Acid Chloride distill or add excess (1.5

equiv).[1] Ensure solvent is

anhydrous.

Maintain strict 0°C during
) ) ) addition. Add acid chloride
Bis-acylation Excess Reagent / High Temp ]
slowly to the amine/base

mixture.

The methoxy-phenoxy ring is
] S electron-rich and prone to
Dark Coloration Oxidation of Phenol Ether o )
oxidation. Perform reactions

under inert atmosphere (Nz2).

Use fresh hydride source.
Alternatively, use Borane-DMS
complex (BHs[1]-SMez2) for

milder reduction conditions.[1]

Incomplete Reduction Old LiAlH4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4. N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide () for sale
[vulcanchem.com]

o 5. (2-Methoxy-phenoxy)-acetyl chloride | 40926-73-6 | Benchchem [benchchem.com]

e 6. 2-(2-methoxyphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yllacetamide |
Benchchem [benchchem.com]

» To cite this document: BenchChem. [Technical Guide: Pharmaceutical Applications of (2-
Methoxy-phenoxy)-acetyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1351533#applications-of-2-methoxy-phenoxy-acetyl-
chloride-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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